N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Description
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a unique thieno[3,4-c]pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-12-7-13(2)9-15(8-12)24-20(17-10-29-11-18(17)23-24)22-21(26)16-5-4-6-19(14(16)3)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIGCXFGZYAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylphenylhydrazine with a thieno[3,4-c]pyrazole precursor in the presence of a suitable catalyst.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: The thieno[3,4-c]pyrazole core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products
The major products formed from these reactions include amino derivatives, substituted thieno[3,4-c]pyrazoles, and various cyclized compounds with potential biological activities.
Scientific Research Applications
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thieno[3,4-c]pyrazole core may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Uniqueness
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both nitro and benzamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a nitrobenzamide moiety. Its molecular formula is with a molecular weight of approximately 354.41 g/mol. The unique structural attributes suggest a promising interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thienopyrazole core enhances binding affinity to target sites, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Modulation : It could modulate the activity of G protein-coupled receptors (GPCRs), influencing cellular signaling pathways associated with growth and survival.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds in the thienopyrazole class have shown inhibitory effects on various cancer cell lines. For example, studies demonstrated IC50 values below 10 µM against lung cancer cell lines (e.g., HCC827 and NCI-H358), indicating potent antitumor activity .
- Mechanistic Insights : The inhibition of key signaling pathways such as BRAF(V600E) and EGFR has been highlighted in recent studies, suggesting that these compounds could serve as effective therapeutic agents against specific cancer types .
Anti-inflammatory Activity
The compound also shows promise in combating inflammatory diseases:
- Inhibition of Nitric Oxide Production : Similar compounds have been reported to inhibit LPS-induced nitric oxide production in macrophages, which is critical in mediating inflammatory responses .
- Cytokine Modulation : The ability to reduce tumor necrosis factor-alpha (TNF-α) levels further supports its potential anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thienopyrazole Core : This can be achieved through cyclization reactions involving thioamides and hydrazine derivatives under acidic conditions.
- Introduction of Nitrobenzamide Moiety : This step often involves nucleophilic substitution reactions where the thienopyrazole intermediate reacts with nitrobenzoyl chloride.
- Purification : Final products are purified using techniques like recrystallization or chromatography to ensure high yield and purity.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antitumor activity against lung cancer cell lines with IC50 values < 10 µM. |
| Study B | Showed inhibition of nitric oxide production in macrophages by compounds similar to the target compound. |
| Study C | Investigated structure-activity relationships (SAR) revealing that modifications in the thienopyrazole core enhance binding affinity to target enzymes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
